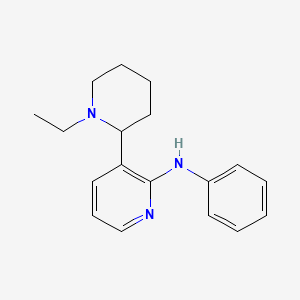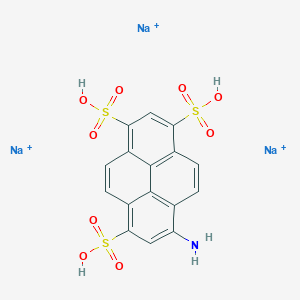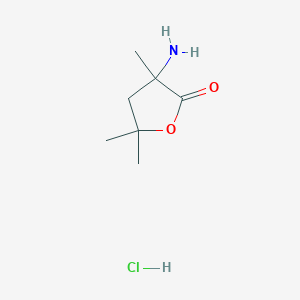
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is a chemical compound with significant applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride can be compared with other similar compounds, such as:
- rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride lies in its difluorocyclohexane structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12ClF2NO |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-1-2-4(9)5(6)10;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1 |
InChI Key |
NEPXTUNZMQUXHX-UYXJWNHNSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C(C1)(F)F)O)N.Cl |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)


![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)




![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)


